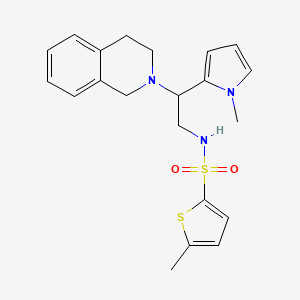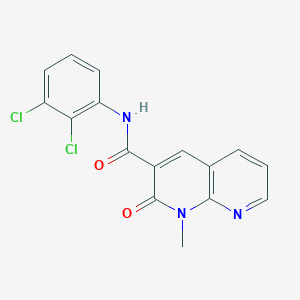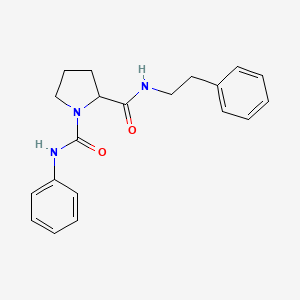
N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide, also known as PPDC, is a novel compound that has gained significant attention in the scientific community due to its potential use in drug discovery and development. PPDC is a small molecule that belongs to the class of pyrrolidine dicarboxamide compounds and has been shown to possess a wide range of pharmacological activities.
Mecanismo De Acción
The mechanism of action of N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response. N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. In addition, N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide in lab experiments is its wide range of pharmacological activities, which make it a versatile compound for studying various biological processes. However, one of the limitations of using N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide. One area of research is the development of more efficient synthesis methods for N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide, which could help to increase its availability for research purposes. Another area of research is the study of N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide and its potential use in drug discovery and development.
Métodos De Síntesis
The synthesis of N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide involves the reaction of N-phenylpyrrolidine-2-carboxylic acid with 2-phenylethylamine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified through column chromatography to obtain pure N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide.
Aplicaciones Científicas De Investigación
N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has been extensively studied for its potential use in drug discovery and development. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-N-phenyl-2-N-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(21-14-13-16-8-3-1-4-9-16)18-12-7-15-23(18)20(25)22-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCKUAUSSVLYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

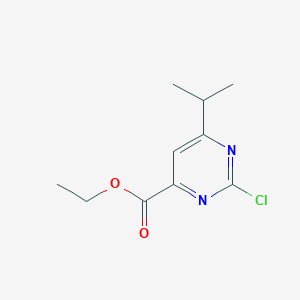

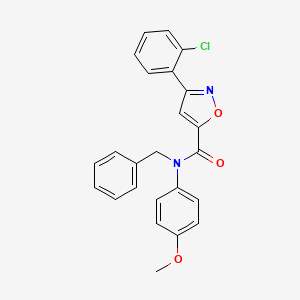
![2-(3-methoxybenzyl)-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2854743.png)
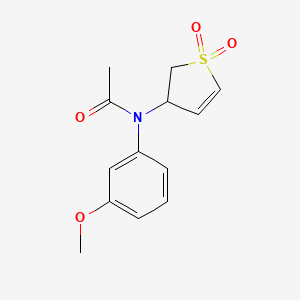
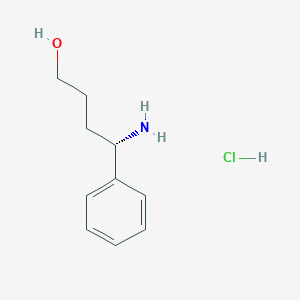
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxyacetamide](/img/structure/B2854747.png)
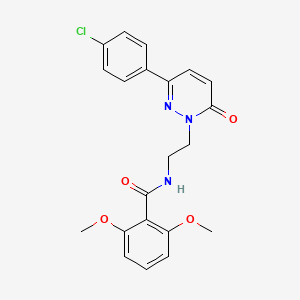
![[1,1'-biphenyl]-4-yl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2854749.png)
![3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2854750.png)
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethanone](/img/structure/B2854751.png)
